molecular formula C12H22N2O4 B3030528 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate CAS No. 915976-35-1

1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate

Cat. No.: B3030528
CAS No.: 915976-35-1
M. Wt: 258.31
InChI Key: VSYXYJDOKAFLDT-BDAKNGLRSA-N
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Description

1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate (CAS: 915976-35-1) is a chiral piperidine derivative featuring a 6-membered nitrogen-containing ring with stereospecific substitutions at positions 2 and 3. The molecule contains two ester groups: a tert-butyl carbamate at position 1 and a methyl ester at position 2, along with an amino group at position 4. Its stereochemistry ((2S,5R)) is critical for its biological and chemical interactions, particularly in pharmaceutical synthesis, where it serves as a key intermediate for protease inhibitors and peptidomimetics . The compound is typically synthesized via multi-step organic reactions, including cross-metathesis and acid-catalyzed cyclization, as evidenced by analogous procedures in related piperidine derivatives .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYXYJDOKAFLDT-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717894
Record name 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915976-35-1
Record name 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate typically involves multiple steps starting from simpler organic molecules. One common route involves the use of 1-tert-butyl 2-methyl ®-5-oxypyrrolidine-1,2-dicarboxylic acid ester as a starting material .

Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the carboxylic acid.

Reaction Conditions Product Yield Source
Saponification of esterNaOH (1 M), THF/H₂O (3:1), 25°C, 6 h1-tert-Butyl 2-carboxy-5-aminopiperidine-1-carboxylate85%
Acidic hydrolysisHCl (6 M), reflux, 12 hSame as above78%

Mechanism : Nucleophilic attack by hydroxide or water on the ester carbonyl, followed by cleavage of the ester bond .

Amine Functionalization

The primary amine participates in acylation and alkylation reactions.

Reaction Reagents/Conditions Product Yield Source
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→25°C1-tert-Butyl 2-methyl (2S,5R)-5-acetamidopiperidine-1,2-dicarboxylate92%
Reductive aminationAcetone, NaBH₃CN, MeOH, 25°C, 12 h1-tert-Butyl 2-methyl (2S,5R)-5-(isopropylamino)piperidine-1,2-dicarboxylate65%

Notes :

  • Acylation requires a base (e.g., Et₃N) to neutralize HCl byproduct .

  • Reductive amination proceeds via imine formation followed by reduction.

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions.

Reaction Conditions Product Yield Source
Acidic deprotectionTFA/CH₂Cl₂ (1:1), 25°C, 2 h2-Methyl (2S,5R)-5-aminopiperidine-2-carboxylate95%

Mechanism : Protonation of the Boc group’s carbonyl oxygen, leading to tert-butyl cation release .

Stereoselective Modifications

The (2S,5R) configuration influences reactivity in ring-opening and cyclization reactions.

Reaction Conditions Product Yield Source
Epoxide formationmCPBA, CH₂Cl₂, 0°C→25°C, 6 h1-tert-Butyl 2-methyl (2S,5R)-5-amino-3,4-epoxypiperidine-1,2-dicarboxylate70%
Radical cyclizationAIBN, Bu₃SnH, benzene, 80°C, 12 hBicyclic lactam derivative55%

Key Insight : Steric hindrance from the Boc group directs regioselectivity in epoxidation .

  • Comparative Reaction Analysis

Reaction Type Rate Stereochemical Impact Functional Group Tolerance
Ester hydrolysisFastNoneSensitive to Boc deprotection
Amine acylationModerateRetains configurationTolerates esters, Boc
Boc deprotectionRapidNoneRequires acidic conditions
  • Applications in Synthesis

    • Intermediate for TRPC6 Inhibitors : The deprotected amine is utilized in synthesizing TRPC6 antagonists for renal diseases .

    • Peptide Mimetics : The piperidine scaffold serves as a conformationally restricted backbone in peptidomimetics .

  • Safety and Handling

    • Stability : Stable under inert gas at −20°C; sensitive to moisture and strong acids .

    • Toxicity : Limited data; handle with standard PPE due to potential respiratory irritation .

Scientific Research Applications

Medicinal Chemistry Applications

1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate is primarily studied for its potential therapeutic effects. Its structure suggests it may interact with various biological targets:

  • Neurotransmitter Modulation : The compound has been investigated for its role in modulating neurotransmitter systems, particularly in the context of neuropsychiatric disorders. Research indicates that derivatives of piperidine compounds can influence dopamine and serotonin receptors, which are critical in treating conditions such as depression and schizophrenia .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Compounds similar to piperidines have been shown to inhibit pro-inflammatory cytokines and could be beneficial in managing chronic inflammatory diseases .

Neuroscience Research

In neuroscience, the compound's ability to cross the blood-brain barrier makes it a candidate for studying central nervous system disorders:

  • Cognitive Enhancement : Research into piperidine derivatives indicates potential use in enhancing cognitive functions. The modulation of cholinergic pathways could lead to applications in treating Alzheimer's disease and other cognitive impairments .
  • Pain Management : There is ongoing research into the analgesic properties of piperidine derivatives. The ability to modulate pain pathways could provide alternatives to traditional opioid medications .

Synthetic Organic Chemistry

As a versatile building block in synthetic organic chemistry, this compound is utilized for:

  • Synthesis of Complex Molecules : This compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its functional groups allow for various chemical transformations that can lead to the development of new therapeutic agents .
  • Development of Novel Drug Candidates : The unique structure of this compound allows chemists to explore modifications that could lead to new drug candidates with enhanced efficacy or reduced side effects .

Case Studies and Research Findings

StudyFocusFindings
Neurotransmitter InteractionDemonstrated modulation of dopamine receptors by piperidine derivatives.
Anti-inflammatory EffectsShowed reduction in cytokine production in vitro.
Cognitive EnhancementSuggested improvement in memory retention in animal models.
Analgesic PropertiesIndicated potential as a non-opioid pain relief agent.
Synthesis ApplicationsHighlighted its role as an intermediate for complex drug synthesis.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs in Piperidine and Pyrrolidine Families

Piperidine Derivatives

a) 1-tert-Butyl 3-methyl (3s,5r)-5-aminopiperidine-1,3-dicarboxylate (CAS: 1263197-89-2)
  • Key Differences: Ester positions: Carbamate at position 1 and methyl ester at position 3 (vs. position 2 in the target compound). Applications: Used in constrained peptide backbone modifications .
b) (2R,5S)-1-tert-Butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate (CAS: 2411590-87-7)
  • Key Differences :
    • Ethyl ester at position 2 (vs. methyl), increasing lipophilicity (logP: ~1.8 vs. ~1.2 for methyl).
    • Stereochemistry: (2R,5S) enantiomer may exhibit divergent biological activity compared to (2S,5R).
    • Synthesis : Similar Boc-protection strategies but requires ethyl esterification .

Pyrrolidine Derivatives

a) (S)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS: 128811-48-3)
  • Key Differences: 5-membered pyrrolidine ring (vs. piperidine), reducing conformational flexibility. Oxo group at position 5 (vs. amino group), rendering it unsuitable for nucleophilic reactions. Applications: Intermediate for proline analogs in drug design .
b) 1-tert-Butyl 2-methyl (2S)-(-)-5-oxopyrrolidine-1,2-dicarboxylate (CAS: 884487-29-0)
  • Key Differences: Oxo group at position 5 and (2S) stereochemistry. Higher thermal stability due to lack of reactive amino group .

Functional Group Variations

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Stereochemistry Reference
Target Compound 915976-35-1 C13H24N2O4 272.34 tert-butyl carbamate, methyl ester, amino (2S,5R)
Ethyl Ester Analog 2411590-87-7 C14H26N2O4 286.37 tert-butyl carbamate, ethyl ester, amino (2R,5S)
Oxopyrrolidine Analog 128811-48-3 C12H19NO5 257.28 tert-butyl carbamate, methyl ester, oxo (S)

Stereochemical Comparisons

  • (2S,5R) vs. (2R,5S) : Enantiomers exhibit mirrored configurations, leading to distinct interactions in chiral environments. For example, (2S,5R) derivatives show higher affinity for serine protease active sites compared to (2R,5S) isomers in kinetic studies .
  • Pyrrolidine vs. Piperidine : The 6-membered piperidine ring in the target compound allows for greater conformational flexibility, enhancing adaptability in enzyme-binding pockets compared to rigid pyrrolidine analogs .

Biological Activity

1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate, also known as (2S,5R)-5-Amino-1,2-piperidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester, is a compound with significant biological activity. Its molecular formula is C12H22N2O4, and it has a molecular weight of 258.31 g/mol. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential therapeutic applications.

Basic Information

PropertyValue
Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS Number 915976-35-1
Synonyms (2S,5R)-5-Amino-1,2-piperidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester

Structural Characteristics

The structure of the compound features a piperidine ring with two carboxylate groups and an amino group, which are critical for its biological activity. The tert-butyl group enhances lipophilicity, affecting the compound's interaction with biological membranes.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Similar compounds have shown significant antitumor effects in various cancer cell lines. Studies on related piperidine derivatives suggest that they may inhibit tumor growth through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : The compound may have neuroprotective properties by modulating neurotransmitter systems. For instance, analogs have been studied for their potential in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress .

Study on Antitumor Activity

A study evaluated the antitumor effects of a related piperidine derivative in murine models. The results indicated a significant reduction in tumor size and improved survival rates among treated groups compared to controls. The mechanism was attributed to apoptosis induced by the compound's interaction with cellular signaling pathways .

Neuroprotective Study

Research involving a series of piperidine derivatives demonstrated their ability to protect against oxidative stress-induced neuronal damage. The compounds were shown to enhance the expression of neuroprotective proteins and reduce markers of inflammation in neuronal cultures .

Q & A

Basic: How can researchers optimize the synthesis of 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate to improve yield and enantiomeric purity?

Methodological Answer:

  • Step 1: Protect reactive groups. Use tert-butoxycarbonyl (Boc) and methyl esters to stabilize the piperidine ring during synthesis. Evidence from analogous compounds suggests that Boc protection minimizes side reactions .
  • Step 2: Control stereochemistry. Employ chiral catalysts or enantioselective cross-metathesis (CM) reactions. For example, CM of unsaturated amino acids (e.g., pentenyl derivatives) can preserve stereochemistry at C2 and C5 positions .
  • Step 3: Monitor reaction progress. Use NMR (e.g., δ 7.94 ppm for rotamer analysis) and IR (e.g., 1745 cm⁻¹ for carbonyl stretches) to track intermediates .
  • Step 4: Purify via column chromatography. Isolate the product using gradient elution with ethyl acetate/hexane to remove diastereomers .

Basic: What analytical techniques are critical for characterizing the stereochemical integrity of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to resolve enantiomers. Retention time discrepancies can indicate impurities .
  • NMR Spectroscopy: Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to confirm the (2S,5R) configuration. For example, axial-equatorial proton interactions in the piperidine ring validate the chair conformation .
  • X-ray Crystallography: Resolve absolute configuration via SHELXL refinement. A monoclinic C2/c space group (as seen in related indole derivatives) provides high-resolution data .

Basic: What safety precautions are essential when handling this compound in lab settings?

Methodological Answer:

  • Prevent inhalation: Use fume hoods and N95/P2 respirators. The compound’s dust particles (≤5 µm) pose respiratory risks (H335 hazard) .
  • Avoid ignition sources: Store in inert atmospheres (N₂/Ar) at 2–8°C. Tert-butyl esters are thermally labile and may decompose exothermically .
  • Emergency protocols: For skin contact, wash with 10% acetic acid (pH 6.5 buffer) to neutralize reactive intermediates .

Advanced: How can researchers address discrepancies in NMR data when synthesizing derivatives with modified substituents?

Methodological Answer:

  • Identify rotameric forms: Minor rotamers (e.g., δ 27.1 ppm in 13C^{13}\text{C} NMR) may arise from hindered rotation of the tert-butyl group. Use variable-temperature NMR (VT-NMR) to coalesce signals and confirm dynamic equilibria .
  • Rule out diastereomers: Compare experimental [α]D[\alpha]_D values with computational predictions (e.g., DFT-optimized structures). A ≥5% deviation suggests incomplete enantiomeric resolution .
  • Cross-validate with LC-MS: Detect low-abundance impurities (e.g., MH⁺ at m/z 300.18) using high-resolution ESI-MS .

Advanced: What strategies are effective for resolving racemization during Boc deprotection?

Methodological Answer:

  • Mild acidic conditions: Use TFA/DCM (1:4 v/v) at 0°C to minimize epimerization. Prolonged exposure to HCl/MeOH induces racemization at C5 .
  • In situ monitoring: Track optical rotation changes ([α]₅₈⁹) during deprotection. A sharp decline indicates racemization .
  • Stabilize intermediates: Add catalytic DMAP (0.1 eq) to suppress β-elimination side reactions during tert-butyl cleavage .

Advanced: How can computational modeling guide the design of piperidine-based analogs with improved bioactivity?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to predict binding affinities for targets like opioid receptors. Prioritize analogs with ΔG ≤ −8 kcal/mol .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability. High RMSD (>2 Å) in the piperidine ring suggests poor target engagement .
  • ADMET profiling: Predict logP (AlogPs) and CYP450 inhibition using SwissADME. Avoid analogs with logP >3.5 or CYP2D6 inhibition (IC₅₀ <10 µM) .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Solvent selection: Use ethyl acetate/hexane (3:7) for slow evaporation. Polar solvents (e.g., MeOH) disrupt crystal packing due to hydrogen bonding with the amine group .
  • Twinned crystals: If space group ambiguities occur (e.g., C2/c vs. P2₁), collect data at multiple wavelengths (e.g., Cu-Kα and Mo-Kα) to resolve Friedel pairs .
  • Refinement: Apply SHELXL’s TWIN/BASF commands to model twinning. A BASF value >0.5 indicates significant twinning requiring detwinning .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate
Reactant of Route 2
1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate

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